molecular formula C14H18N2S B2813541 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol CAS No. 892299-03-5

1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

Cat. No. B2813541
CAS RN: 892299-03-5
M. Wt: 246.37
InChI Key: UWQPLNLJLOVGIV-UHFFFAOYSA-N
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Description

“1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol” is a chemical compound with the CAS Number: 892299-03-5. It has a molecular weight of 246.38 and its IUPAC name is 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’ (3’H)-thione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate and benzylisothiocyanate followed by cyclization of the intermediate thiourea synthesized 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .


Chemical Reactions Analysis

In one study, a compound was alkylated in the presence of alkali to give 2-alkylthio-substituted 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones .


Physical And Chemical Properties Analysis

More specific physical and chemical properties such as color, density, hardness, and melting and boiling points were not found in the available resources .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPLNLJLOVGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol

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